N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(2-furyl)-2-propenoyl]-N-methyl-3-piperidinamine -

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(2-furyl)-2-propenoyl]-N-methyl-3-piperidinamine

Catalog Number: EVT-3933579
CAS Number:
Molecular Formula: C23H30N2O4
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

alpha-[1-[3-[N-[1-[2-(3,4-Dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha-isopropyl-3,4-dimethoxybenzene-acetonitrile (Verapamil Analogue)

Compound Description: This compound is a verapamil analogue designed with restricted molecular flexibility to study the active conformation(s) of the parent drug, Verapamil. [] The four isomeric racemates (2a-d) of this compound were synthesized and evaluated for their pharmacological activities. [] Studies on guinea pig atria showed negative inotropic and chronotropic activities, while vasodilatory activity was observed on guinea pig aortic strips. [] Binding studies on cat ventricles using (-)-[N-methyl-3H]desmethoxyverapamil (D888) as a reference ligand provided insights into the binding characteristics of these analogues. [] The results suggest that cardiac depressant and vasorelaxant activities might be attributed to different conformations of the verapamil molecule. []

Relevance: This verapamil analogue shares the core 3,4-dimethoxyphenyl ethyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(2-furyl)-2-propenoyl]-N-methyl-3-piperidinamine, along with the N-methyl substituted amine. Both compounds also exhibit activity related to cardiovascular function, although through different mechanisms. []

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide (DQ-2511, Ecabapide)

Compound Description: DQ-2511, also known as ecabapide, is an anti-ulcer drug with a broad pharmacological profile. [, ] It displays gastroprokinetic properties and has been shown to enhance gastric motility and reduce gastric emptying rate and secretion in animal models. [, ] Its mechanism of action involves increasing gastric mucosal blood flow through vasodilation, potentially mediated by an increase in intracellular cyclic GMP content. [] DQ-2511 has minimal influence on the central nervous system, autonomic nervous system, and other physiological systems. []

Relevance: DQ-2511 shares the 2-(3,4-dimethoxyphenyl)ethyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(2-furyl)-2-propenoyl]-N-methyl-3-piperidinamine, linked to a nitrogen atom through a carbonyl group. Both compounds contain a substituted benzamide group, although in DQ-2511, this group is directly connected to the nitrogen atom, while in the target compound, it is connected via a piperidinamine linker. []

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methyl-4-methoxyphenyl)prop-2-en-1-one (Chalcone Analog)

Compound Description: This compound is a chalcone analog synthesized and characterized by X-ray crystallography. [] Its molecular structure is predominantly planar and stabilized by intramolecular C-H…O…H-C hydrogen bonds, forming a bifurcated interaction at the keto oxygen of the central propanone group. [] Intermolecular C-H…O hydrogen bonds and π…π stacking interactions contribute to the crystal structure's stability. []

Relevance: This chalcone analog shares the 3,4-dimethoxyphenyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(2-furyl)-2-propenoyl]-N-methyl-3-piperidinamine. Both compounds belong to the broader class of aromatic compounds containing substituted phenyl rings. []

8-Chloro-5-{N-ethyl-N-[2-(3,4-dimethoxyphenyl)ethyl]aminopropionyl}-2,3,4, 5-tetrahydro-1,5-benzothiazepine fumarate (Benzothiazepine Derivative)

Compound Description: This compound is a benzothiazepine derivative synthesized as part of a study investigating the effects of structural modifications on the activity of KT-362, an intracellular Ca2+ antagonist. [] Introducing alkyl groups onto the nitrogen of the side chain in KT-362 led to vasoconstrictive activity. [] This specific derivative exhibited potent contractile activity on rabbit iliac artery with an EC50 value of 3.47 x 10(-8) M. [] Its action was competitively antagonized by the H1-histamine receptor antagonist diphenhydramine, indicating involvement of histamine receptors. [] Further analysis suggested that the contractile activity of this compound is likely mediated by Ca2+ influx, but not through α1-adrenoreceptors. []

Relevance: This benzothiazepine derivative shares the 2-(3,4-dimethoxyphenyl)ethyl and N-ethyl substituted amine features with N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(2-furyl)-2-propenoyl]-N-methyl-3-piperidinamine. [] While the target compound has not been specifically investigated for vasoactivity, this related compound highlights the potential for similar pharmacological activities within this structural class. []

1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ)

Compound Description: HTHQ is a novel lipophilic antioxidant exhibiting strong antimutagenic activity against heterocyclic amine-induced mutagenesis. [] Studies using the Ames assay with Salmonella strain TA98 demonstrated that HTHQ potently inhibits mutagenesis caused by eight different heterocyclic amines. [] Its antimutagenic effect was more potent than other known antioxidants, including t-butylhydroquinone, propyl gallate, BHA, BHT, and α-tocopherol. [] HTHQ's action appears to be specific to heterocyclic amines, with no significant inhibition observed against mutagenesis induced by other mutagens like MNNG, AF-2, and benzo[a]pyrene. [] Further investigations suggest that HTHQ inhibits metabolic activation of heterocyclic amines and acts on activated N-hydroxy species, thus preventing DNA damage. []

Relevance: While not directly structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(2-furyl)-2-propenoyl]-N-methyl-3-piperidinamine, HTHQ's potent antimutagenic activity against heterocyclic amines is relevant. It highlights the significance of studying the potential antimutagenic properties of the target compound, which also contains a heterocyclic furyl group. []

Nalfurafine (TRK-820)

Compound Description: Nalfurafine, also known as TRK-820, is an atypical κ-opioid receptor (KOR) agonist with demonstrated antipruritic properties. [] Systemic administration of nalfurafine dose-dependently attenuates intrathecal morphine-induced scratching responses in monkeys without impacting morphine's analgesic effects. [] The antipruritic effect is believed to be mediated through agonist action on KOR, with no evidence supporting involvement of KOR subtypes or μ-opioid antagonist activity. [] Nalfurafine's potential as an antipruritic agent for spinal opioid analgesia is supported by its lack of sedation when combined with intrathecal morphine. []

Relevance: Although structurally dissimilar to N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(2-furyl)-2-propenoyl]-N-methyl-3-piperidinamine, nalfurafine's demonstrated antipruritic properties are noteworthy. The target compound contains a piperidinamine moiety, which is also present in other compounds known to interact with opioid receptors. This raises the possibility of exploring the target compound's potential interactions with opioid receptors and its possible antipruritic effects. []

3-(3-Chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides (Benzo[d][1,3,2]dioxaphosphol Derivatives)

Compound Description: These compounds are a series of benzo[d][1,3,2]dioxaphosphol derivatives synthesized and characterized as part of a research effort to develop new antimicrobial agents. [] They were synthesized through a multi-step process involving the condensation of 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide with various 4-substituted phenyl-carbamido-phosphoric acid dichlorides. [] The synthesized molecules were characterized using IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis. [] They were further subjected to biological evaluation and docking studies to assess their antimicrobial potential. []

Relevance: Although structurally distinct from N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(2-furyl)-2-propenoyl]-N-methyl-3-piperidinamine, these benzo[d][1,3,2]dioxaphosphol derivatives share the common structural element of a substituted phenyl group. This emphasizes the importance of aromatic groups in the design and development of biologically active compounds, and the target compound also incorporates a substituted phenyl group as a key structural feature. []

Relevance: These derivatives share the 3,4-dimethoxyphenyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(2-furyl)-2-propenoyl]-N-methyl-3-piperidinamine. Although the target compound lacks the isoquinoline or benzazepine core, the presence of the 3,4-dimethoxyphenyl group suggests potential shared chemical properties or reactivity patterns. [, ]

Properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(2-furyl)-2-propenoyl]-N-methyl-3-piperidinamine

IUPAC Name

(E)-1-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C23H30N2O4/c1-24(14-12-18-8-10-21(27-2)22(16-18)28-3)19-6-4-13-25(17-19)23(26)11-9-20-7-5-15-29-20/h5,7-11,15-16,19H,4,6,12-14,17H2,1-3H3/b11-9+

InChI Key

PIIJJABQOUCRKI-PKNBQFBNSA-N

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C2CCCN(C2)C(=O)C=CC3=CC=CO3

Isomeric SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C2CCCN(C2)C(=O)/C=C/C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.